![molecular formula C23H46NO5P B120179 [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 1498334-68-1](/img/structure/B120179.png)
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as OPAE, is a phospholipid derivative that has been widely used in scientific research. OPAE is a zwitterionic surfactant with a positively charged quaternary ammonium group and a negatively charged phosphate group. This unique structure makes OPAE an ideal tool for various biochemical and biophysical studies.
Mécanisme D'action
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate is believed to interact with the hydrophobic regions of membrane proteins and lipids, thereby stabilizing the membrane and preventing protein denaturation. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can also induce membrane fusion by disrupting the lipid bilayer structure.
Effets Biochimiques Et Physiologiques
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has been shown to have minimal toxicity and is generally considered safe for use in cell culture and animal studies. However, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can interfere with some biochemical assays, such as the Bradford protein assay, due to its positive charge.
Avantages Et Limitations Des Expériences En Laboratoire
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages over other surfactants, including its high solubilization capacity, low toxicity, and ability to stabilize membrane proteins. However, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can also interfere with some biochemical assays and may have limited applicability for certain types of experiments.
Orientations Futures
There are several future directions for [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate research. One area of interest is the development of new [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate derivatives with improved solubilization capacity and lower interference with biochemical assays. Another area of interest is the use of [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate for drug delivery, particularly for targeting membrane proteins involved in disease processes. Finally, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate may have potential applications in biotechnology and nanotechnology, such as the development of new biosensors and nanomaterials.
Méthodes De Synthèse
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a two-step reaction. First, 2-aminoethylphosphonic acid is reacted with 1-bromo-2-trimethylammonioethane to form the intermediate. Then, the intermediate is coupled with oleic acid to produce [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate. The purity of [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can be achieved by column chromatography.
Applications De Recherche Scientifique
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has been widely used in scientific research as a surfactant for membrane proteins and liposomes. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate is particularly useful for solubilizing and stabilizing membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has also been used as a tool for studying lipid-protein interactions, membrane fusion, and drug delivery.
Propriétés
Numéro CAS |
1498334-68-1 |
|---|---|
Nom du produit |
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C23H46NO5P |
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H46NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)29-30(26,27)28-22-21-24(2,3)4/h12-13H,5-11,14-22H2,1-4H3/b13-12+ |
Clé InChI |
OKCYUHYFKODCNJ-OUKQBFOZSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
2-[[Hydroxy[[(9E)-1-oxo-9-octadecen-1-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



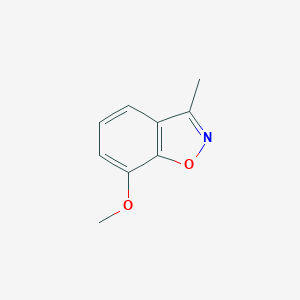
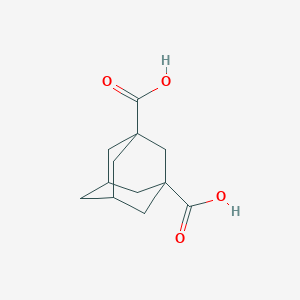
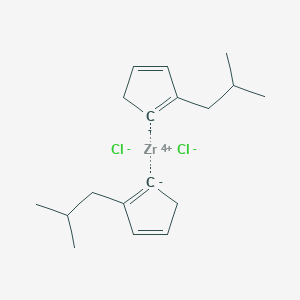
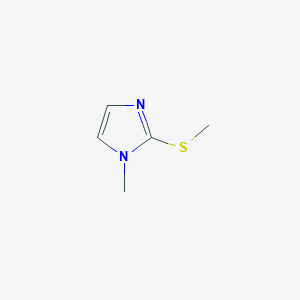
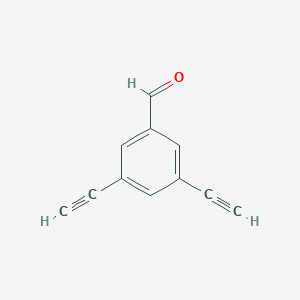
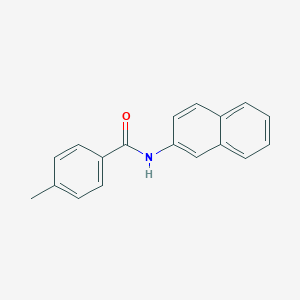
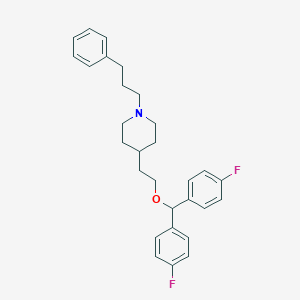
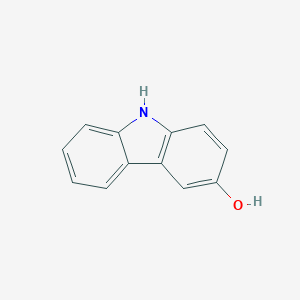
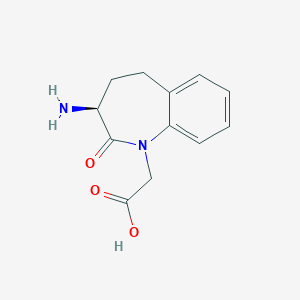
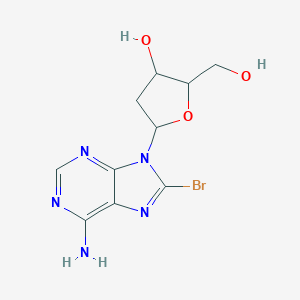
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
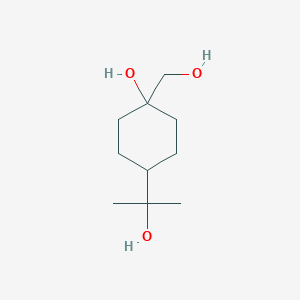
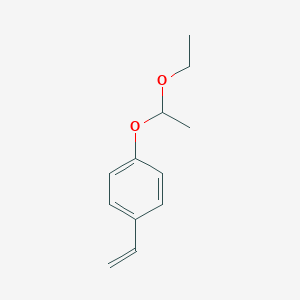
![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)